molecular formula C9H11BrN2O3S B4602862 N~3~-[(4-bromophenyl)sulfonyl]-beta-alaninamide

N~3~-[(4-bromophenyl)sulfonyl]-beta-alaninamide

Cat. No.: B4602862
M. Wt: 307.17 g/mol
InChI Key: VNNXYAOYRKGKHS-UHFFFAOYSA-N
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Description

N~3~-[(4-bromophenyl)sulfonyl]-beta-alaninamide is a chemical compound that features a sulfonyl group attached to a bromophenyl ring and an alaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[(4-bromophenyl)sulfonyl]-beta-alaninamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with beta-alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~3~-[(4-bromophenyl)sulfonyl]-beta-alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~3~-[(4-bromophenyl)sulfonyl]-beta-alaninamide has several scientific research applications:

Mechanism of Action

The mechanism by which N3-[(4-bromophenyl)sulfonyl]-beta-alaninamide exerts its effects involves the interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. The sulfonyl group plays a crucial role in binding to the active site of the enzyme, thereby blocking its function and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
  • 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one

Uniqueness

N~3~-[(4-bromophenyl)sulfonyl]-beta-alaninamide is unique due to its specific structural features, such as the presence of both a sulfonyl group and an alaninamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(4-bromophenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3S/c10-7-1-3-8(4-2-7)16(14,15)12-6-5-9(11)13/h1-4,12H,5-6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNXYAOYRKGKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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